2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
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Overview
Description
2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dioxoisoindole core, a phenyl ring substituted with a dimethylphenoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 3,4-dimethylphenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.
Coupling Reaction: The phenoxy intermediate is then coupled with a phthalic anhydride derivative in the presence of a catalyst to form the dioxoisoindole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- 2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid
Uniqueness
2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C23H17NO5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C23H17NO5/c1-13-3-7-18(11-14(13)2)29-17-8-5-16(6-9-17)24-21(25)19-10-4-15(23(27)28)12-20(19)22(24)26/h3-12H,1-2H3,(H,27,28) |
InChI Key |
BHPAHHGMQRFMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
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